molecular formula C6H8ClNO B13453671 N-(but-3-yn-1-yl)-2-chloroacetamide CAS No. 1236764-38-7

N-(but-3-yn-1-yl)-2-chloroacetamide

Cat. No.: B13453671
CAS No.: 1236764-38-7
M. Wt: 145.59 g/mol
InChI Key: ZRHSBXZSAMENDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(but-3-yn-1-yl)-2-chloroacetamide: is an organic compound characterized by the presence of a chloroacetamide group attached to a but-3-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2-chloroacetamide typically involves the reaction of but-3-yn-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an anhydrous solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety measures are in place to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: N-(but-3-yn-1-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(but-3-yn-1-yl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioorthogonal labeling techniques.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The specific mechanism of action for N-(but-3-yn-1-yl)-2-chloroacetamide depends on its application. In general, the compound can act as an electrophile due to the presence of the chloroacetamide group, which can react with nucleophiles in biological systems. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with other molecules.

Comparison with Similar Compounds

Properties

CAS No.

1236764-38-7

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

N-but-3-ynyl-2-chloroacetamide

InChI

InChI=1S/C6H8ClNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9)

InChI Key

ZRHSBXZSAMENDQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.